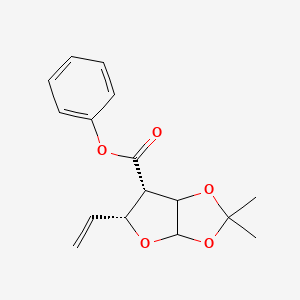
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (DBDPB) is an organic compound, which is used as a precursor for the synthesis of various organic materials. DBDPB is a yellow-orange solid, which is insoluble in water and has a melting point of 253-255°C. It is a versatile building block for the construction of many organic and inorganic materials, and is widely used in the synthesis of polymers, dyes, and other materials.
Applications De Recherche Scientifique
Electronique organique
La DPBDB est utilisée comme élément constitutif dans l'électronique organique en raison de ses excellentes propriétés de transport d'électrons. Elle est souvent incorporée dans les couches actives des diodes électroluminescentes organiques (OLED) pour améliorer leurs performances. La capacité du composé à transporter efficacement les électrons en fait un élément précieux dans le développement d'appareils à faible consommation d'énergie et à luminosité plus élevée .
Cellules photovoltaïques
Dans le domaine de l'énergie solaire, la DPBDB trouve des applications dans les cellules photovoltaïques. Son rôle de donneur d'électrons dans la couche active des cellules photovoltaïques organiques (OPV) contribue à l'efficacité de conversion de ces dispositifs. La structure moléculaire de la DPBDB permet un réglage fin des propriétés photovoltaïques, optimisant l'absorption et la conversion de l'énergie solaire en électricité .
Photonique
Les applications photoniques de la DPBDB sont attribuées à sa grande stabilité thermique et à ses propriétés électroniques. Elle est utilisée dans le développement de dispositifs photoniques tels que les guides d'ondes et les modulateurs de lumière. La capacité du composé à manipuler la lumière au niveau moléculaire permet de créer des circuits photoniques avancés pour les télécommunications et l'informatique .
Capteurs
La sensibilité de la DPBDB à divers stimuli en fait un candidat pour des applications de capteurs. Elle peut être utilisée dans la fabrication de capteurs chimiques qui détectent des substances spécifiques ou des changements dans les conditions environnementales. Ses propriétés structurelles permettent de développer des capteurs à haute sélectivité et sensibilité .
Imagerie biologique
En imagerie biologique, les dérivés de la DPBDB sont explorés pour leurs propriétés fluorescentes. Ces composés peuvent être attachés à des biomolécules ou utilisés comme agents de contraste pour améliorer l'imagerie des tissus biologiques. Leur fluorescence peut être réglée pour des longueurs d'onde spécifiques, ce qui les rend utiles dans une variété de techniques d'imagerie .
Administration de médicaments
La recherche sur l'application de la DPBDB dans l'administration de médicaments est en cours. Sa capacité à former des complexes stables avec diverses molécules suggère un potentiel comme support pour les agents thérapeutiques. Le composé pourrait être conçu pour cibler des cellules ou des tissus spécifiques, améliorant ainsi l'efficacité et la sécurité des systèmes d'administration de médicaments .
Synthèse chimique
La DPBDB est également un réactif précieux dans la synthèse chimique. Elle est utilisée dans les réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, pour créer des molécules organiques complexes. Sa stabilité et sa réactivité en font un réactif polyvalent pour la construction de liaisons carbone-carbone dans la synthèse de produits pharmaceutiques et d'autres composés organiques .
Semi-conducteurs organiques
Enfin, la DPBDB est essentielle au développement de semi-conducteurs organiques. Elle est utilisée comme matériau de base dans la production de transistors à couches minces et d'autres dispositifs semi-conducteurs. Les propriétés semi-conductrices du composé sont exploitées pour créer des composants électroniques flexibles, légers et économiques .
Propriétés
IUPAC Name |
N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVOZSYGHFDAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Benzenediamine, N1-[2-(dimethylamino)ethyl]-](/img/structure/B1647723.png)






![6-(3,4-Dimethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1647765.png)



![[5-(3-Methylphenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1647780.png)
![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)
